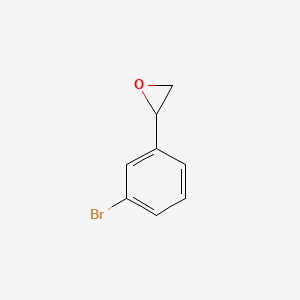

2-(3-Bromophenyl)oxirane

Description

Significance of Aryl Epoxides as Reactive Intermediates in Organic Synthesis Research

Aryl epoxides, also known as aryl oxiranes, are a class of organic molecules characterized by a three-membered ring containing an oxygen atom, which is directly attached to a carbon atom of an aromatic ring system. These structures are of considerable interest in organic synthesis primarily because they serve as highly versatile reactive intermediates. numberanalytics.com The inherent reactivity of the epoxide ring stems from significant ring strain, estimated to be around 25 kcal/mol, which makes it susceptible to ring-opening reactions. masterorganicchemistry.com

The carbons within the epoxide ring act as potent electrophiles, readily attacked by nucleophiles. libretexts.org This reactivity is the cornerstone of their utility, allowing for the stereospecific and regioselective introduction of two adjacent functional groups, a common objective in the synthesis of complex molecules. libretexts.orgresearchgate.net The reaction can proceed under both acidic and basic conditions. masterorganicchemistry.comlibretexts.org

Under acidic conditions , the epoxide oxygen is first protonated, creating a good leaving group. The subsequent nucleophilic attack often occurs at the more substituted carbon atom, proceeding through a mechanism with significant SN1 character. libretexts.orglibretexts.org

Under basic conditions , the reaction follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org

This predictable, yet tunable, reactivity allows aryl epoxides to be key building blocks for a wide array of more complex molecules, including vicinal diols, amino alcohols, and other bifunctional compounds. masterorganicchemistry.comlibretexts.org Their formation, often through the oxidation of an alkene, and subsequent transformation are fundamental strategies in modern organic synthesis. numberanalytics.comlibretexts.org

Research Context of 2-(3-Bromophenyl)oxirane (B143765) in Chemical Transformations

This compound, also known by synonyms such as m-Bromostyrene oxide, is an aryl epoxide that has been noted in specific research applications as a reactive intermediate. cymitquimica.com The presence of the bromine atom on the phenyl ring provides a functional handle for further chemical modifications, such as cross-coupling reactions, which enhances its synthetic utility.

One documented area of study identifies this compound as a reactive intermediate with potential applications in neuropharmacology. cymitquimica.com It has been investigated as an epoxide surrogate of sulfinyl and is considered a structural analog related to the drug carbamazepine. cymitquimica.com This context suggests its use in studies aimed at understanding metabolic pathways or developing new neurologically active agents. For instance, deuterated versions of such compounds can be used to trace the metabolic fate of drugs. cymitquimica.com

The chemical properties of this compound underpin its role in these transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28022-44-8 |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.05 g/mol |

| Physical Form | Liquid |

| Purity | ≥95% |

Data sourced from various chemical suppliers. cymitquimica.comsigmaaldrich.comabovchem.com

The reactivity of this compound is typical of an aryl epoxide, readily undergoing ring-opening reactions. The regioselectivity of these reactions is influenced by the electronic effects of the bromophenyl group and the reaction conditions (acidic vs. basic), allowing chemists to control the formation of specific isomers in synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPLJNGZNHMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950711 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28022-44-8 | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28022-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028022448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 3 Bromophenyl Oxirane

Epoxidation Reactions Leading to 2-(3-Bromophenyl)oxirane (B143765)

Epoxidation, the formation of an epoxide ring from an alkene, is a cornerstone of modern organic synthesis. For this compound, this involves the oxidation of the carbon-carbon double bond in 3-bromostyrene (B1266119).

The direct oxidation of 3-bromostyrene is a common and efficient method for preparing this compound. This transformation can be accomplished using various oxidizing systems, including peroxy-acids and advanced catalytic methods.

m-Chloroperbenzoic acid (MCPBA) is a widely used and commercially available peroxy acid for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction. wikipedia.orgorganic-chemistry.org The reaction is known for its operational simplicity and generally good yields. wikipedia.org The process involves a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. leah4sci.com This results in the formation of the epoxide and m-chlorobenzoic acid as a byproduct. masterorganicchemistry.com The stereochemistry of the alkene is retained in the epoxide product, which is a key feature of this syn-addition reaction. leah4sci.commasterorganicchemistry.com While specific data for the epoxidation of 3-bromostyrene is not detailed in the provided results, a general protocol can be outlined.

Table 1: Representative Protocol for MCPBA Epoxidation of 3-Bromostyrene

| Parameter | Condition |

|---|---|

| Reactant | 3-Bromostyrene |

| Reagent | m-Chloroperbenzoic acid (MCPBA) |

| Solvent | Aprotic solvents like Dichloromethane (DCM) or Chloroform |

| Temperature | Typically 0 °C to room temperature |

| Workup | Basic wash to remove acidic byproduct (m-chlorobenzoic acid) |

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, including epoxides. nih.govsigmaaldrich.com Chiral ketones, such as those developed by Shi and coworkers, can catalyze the asymmetric epoxidation of olefins using a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). scispace.comresearchgate.net The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone catalyst and Oxone. scispace.com This methodology is particularly effective for unfunctionalized trans- and trisubstituted olefins. scispace.comresearchgate.net The reaction conditions, especially pH, can have a significant effect on the reaction's efficiency. scispace.com

For the synthesis of an optically active this compound, a chiral ketone catalyst would be employed. The enantioselectivity of the process is dictated by the structure of the catalyst, which creates a chiral environment for the oxygen transfer to the prochiral alkene.

Table 2: General Conditions for Organocatalytic Epoxidation of 3-Bromostyrene

| Parameter | Condition |

|---|---|

| Substrate | 3-Bromostyrene |

| Catalyst | Chiral Ketone (e.g., Shi-type catalyst) |

| Oxidant | Potassium peroxymonosulfate (Oxone) |

| Solvent System | Acetonitrile/Water mixture, often with a buffer |

| pH | Controlled, often mildly basic (e.g., pH ~10.5 using K₂CO₃) |

| Expected Product | Enantioenriched this compound |

Electrochemical methods offer a sustainable and green alternative for olefin epoxidation, using electricity to drive the reaction. livescience.io Indirect electrochemical epoxidation often utilizes halide mediators, such as bromide ions (Br⁻). livescience.iorsc.org In this process, Br⁻ is anodically oxidized to an active bromine species (e.g., Br₂, HOBr, or BrO⁻) which then reacts with the alkene and a water molecule to form a bromohydrin intermediate. livescience.ioresearchgate.net Subsequent ring closure, promoted by the base generated at the cathode, yields the epoxide. livescience.io

Recent studies have explored various electrode materials to improve efficiency and selectivity. rsc.org For instance, a system using a cobalt-based sulfide (B99878) anode (CoS₂/CoS) has been shown to effectively promote bromide ion oxidation. rsc.org Another advanced approach is photoelectrochemical (PEC) epoxidation using an α-Fe₂O₃ photoanode, which generates BrO⁻ as a non-radical mediating species, leading to very high selectivity for the epoxide. researchgate.netnih.gov

Research on the electrochemical epoxidation of "Bromo styrene" has provided specific data on conversion and product selectivity.

Table 3: Electrochemical Epoxidation of Bromo Styrene (B11656) rsc.org

| Entry | Conversion (%) | Epoxide Selectivity (%) | Diol Selectivity (%) | Dibromide Selectivity (%) | Bromohydrin Selectivity (%) |

|---|

Note: The table also notes the formation of other byproducts. Conditions and electrode materials significantly influence the outcome.

An alternative to direct olefin oxidation is the formation of the oxirane ring through an intramolecular nucleophilic substitution. This typically involves the synthesis of a halohydrin, which then undergoes base-induced cyclization.

The synthesis of this compound can be envisioned starting from a phenacyl bromide derivative, specifically 2-bromo-1-(3-bromophenyl)ethan-1-one. The general strategy involves two key steps:

Reduction of the Ketone: The carbonyl group of the phenacyl bromide is selectively reduced to a secondary alcohol, forming a bromohydrin intermediate (1-bromo-1-(3-bromophenyl)ethan-2-ol). Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are suitable for this transformation.

Intramolecular Cyclization: The resulting bromohydrin is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate). The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the bromine atom in an intramolecular Sₙ2 reaction (Williamson ether synthesis), displacing the bromide and closing the three-membered oxirane ring.

This pathway is analogous to the Darzens reaction, which is a powerful method for synthesizing α,β-epoxy carbonyl compounds and related structures. nih.gov While the direct synthesis from 2-bromo-1-(3-bromophenyl)ethan-1-one is a classic approach, related syntheses often involve condensing an aldehyde (like 3-bromobenzaldehyde) with an α-halo compound in the presence of a base to form the epoxide directly. nih.govresearchgate.net

Table 4: Representative Two-Step Synthesis from a Phenacyl Bromide Derivative

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Reduction | 2-bromo-1-(3-bromophenyl)ethan-1-one | 1. Sodium borohydride (NaBH₄)2. Methanol (solvent) | 1-bromo-1-(3-bromophenyl)ethan-2-ol (a bromohydrin) |

| 2. Cyclization | 1-bromo-1-(3-bromophenyl)ethan-2-ol | 1. Sodium hydroxide (NaOH)2. Water/Organic solvent | this compound |

Ring Closure Reactions for Oxirane Formation

Condensation Reactions in Oxirane Synthesis

The Darzens condensation reaction is a classic and effective method for synthesizing α,β-epoxy esters (glycidic esters), which are precursors to oxiranes. wikipedia.org This reaction involves the condensation of a ketone or aldehyde, such as 3-bromobenzaldehyde (B42254), with an α-haloester in the presence of a base. wikipedia.org The reaction proceeds through the formation of a halohydrin intermediate, which then undergoes an intramolecular SN2 reaction to form the epoxide ring. wikipedia.org

A study on the synthesis of trans-2-benzyloxy-3-(bromo-substituted phenyl)oxiranes utilized a condensation reaction between chloro(bromo)-substituted benzaldehydes and chloromethylbenzyl ether under phase-transfer catalysis conditions with sodium hydroxide. researchgate.net This method proved to be stereoselective, yielding predominantly the trans-isomers. researchgate.net The use of phosphazene bases in Darzens reactions has also been shown to be highly efficient, affording α,β-epoxy esters in nearly quantitative yields under mild conditions, which can minimize the hydrolysis of the product. nih.gov

Table 1: Darzens Condensation Reaction Conditions and Yields

| Aldehyde | α-Halo Ester | Base | Solvent | Yield (%) |

| Benzaldehyde (B42025) | Phenacyl chloride | NaOH | Water | 94 |

| Benzaldehyde | Phenacyl chloride | KOH | Water | 93 |

| Benzaldehyde | Phenacyl chloride | LiOH | Water | 92 |

| Benzaldehyde | Ethyl chloroacetate (B1199739) | NaH | Benzene (B151609) | - |

This table presents representative data on the yields of Darzens condensation reactions under different basic conditions in an aqueous medium. researchgate.net

Wittig Reaction Applications in Oxirane Precursor Synthesis

The Wittig reaction is a powerful tool for synthesizing alkenes with a defined double bond position from aldehydes and ketones. libretexts.orgwikipedia.org In the context of this compound synthesis, the Wittig reaction is employed to prepare the alkene precursor, 3-bromostyrene, by reacting 3-bromobenzaldehyde with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgmnstate.edu The resulting 3-bromostyrene can then be subjected to epoxidation to yield the target oxirane.

The ylide itself is typically generated in situ by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like butyllithium (B86547) (n-BuLi). libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgwikipedia.org The formation of the stable triphenylphosphine oxide is a significant driving force for the reaction. organic-chemistry.org

Stereochemical Considerations in this compound Synthesis

Control and Observation of Stereoisomers (cis/trans)

The stereochemical outcome of the synthesis of substituted oxiranes is a critical consideration. In syntheses proceeding through an alkene intermediate, such as 3-bromostyrene, the stereochemistry of the final oxirane can be influenced by the geometry of the alkene.

The Wittig reaction offers a degree of stereochemical control over the alkene product. organic-chemistry.org The nature of the ylide is a key factor; stabilized ylides (containing electron-withdrawing groups) generally lead to the formation of (E)-alkenes (trans), while non-stabilized ylides (containing alkyl groups) predominantly yield (Z)-alkenes (cis). wikipedia.orgorganic-chemistry.org For semi-stabilized ylides, such as those with aryl substituents, the E/Z selectivity can be poor. wikipedia.org

In the context of the Darzens condensation, the reaction to form 2-benzyloxy-3-(bromo-substituted phenyl)oxiranes has been observed to be stereoselective, specifically producing the trans-isomers. researchgate.net The reaction conditions, including the choice of base and solvent, can influence the diastereomeric ratio of the resulting epoxide. wikipedia.org For instance, the reaction of benzaldehyde with ethyl chloroacetate shows different stereoselectivity depending on the solvent and base system used. researchgate.net

Table 2: Stereoselectivity in the Wittig Reaction

| Ylide Type | R Group on Ylide | Predominant Alkene Isomer |

| Non-stabilized | Alkyl | Z (cis) |

| Stabilized | Ester, Ketone | E (trans) |

| Semi-stabilized | Aryl | Poor E/Z selectivity |

This table summarizes the general stereochemical outcome of the Wittig reaction based on the type of phosphorus ylide used. wikipedia.orgorganic-chemistry.orgquora.com

Regioselective Synthesis of Substituted Oxiranes

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of this compound from its alkene precursor, 3-bromostyrene, the epoxidation reaction must selectively occur at the vinyl group's double bond without affecting the aromatic ring. This is typically achieved using standard epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

More broadly, regioselective synthesis becomes crucial when dealing with molecules that have multiple reactive sites. For instance, in the synthesis of complex heterocyclic systems, controlling which functional group reacts is paramount. clockss.org Palladium-catalyzed reactions, such as the intramolecular alkoxycarbonylation following a nucleophilic ring-opening of an epoxide, demonstrate high regioselectivity in forming new cyclic structures. nih.gov While not directly a synthesis of this compound, these principles of controlling reaction sites are fundamental in organic synthesis. The Wittig reaction itself is noted for its excellent regioselectivity, as the double bond is formed precisely at the location of the original carbonyl group. libretexts.org

Reactivity and Transformation Pathways of 2 3 Bromophenyl Oxirane

Epoxide Ring-Opening Reactions

The inherent ring strain of the oxirane moiety in 2-(3-bromophenyl)oxirane (B143765) makes it an electrophilic substrate, prone to reactions that relieve this strain. libretexts.org These reactions can be initiated by either nucleophiles or acids, leading to a diverse array of functionalized products. The regiochemical and stereochemical outcomes of these transformations are highly dependent on the reaction conditions and the nature of the attacking species.

Nucleophilic Ring-Opening Transformations

Nucleophilic attack on the epoxide ring is a fundamental transformation pathway. Strong nucleophiles typically react via an SN2 mechanism, attacking one of the electrophilic carbon atoms of the oxirane and causing the ring to open. masterorganicchemistry.com

The reduction of epoxides to alcohols using metal hydrides is a common synthetic procedure. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, but its reaction with simple epoxides is generally slow. clockss.org The reactivity can be enhanced, however, under specific solvent and temperature conditions. For instance, refluxing in solvents like ethanol (B145695) or 2-propanol can facilitate the reduction of oxiranes by sodium borohydride to yield the corresponding alcohols. clockss.org

The reduction of unsymmetrical epoxides like this compound with sodium borohydride proceeds with notable regioselectivity. The reaction follows an SN2-type mechanism where the hydride nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.com For this compound, this would result in the formation of 1-(3-bromophenyl)ethan-2-ol as the major product, with the hydride attacking the terminal carbon of the oxirane.

Table 1: Regioselectivity in the Reduction of Aryl Epoxides

| Epoxide Substrate | Major Product | Minor Product |

|---|---|---|

| 2-Phenyloxirane | 2-Phenylethanol | 1-Phenylethanol |

| This compound | 1-(3-Bromophenyl)ethan-2-ol | 2-(3-Bromophenyl)ethan-1-ol |

This table illustrates the expected major and minor products based on the general principle of nucleophilic attack at the least substituted carbon for aryl epoxides.

Chemoselectivity is a key feature of sodium borohydride, which allows for the reduction of aldehydes and ketones in the presence of less reactive functional groups like epoxides. sci-hub.se However, by employing more forcing conditions, such as elevated temperatures, it is possible to reduce the epoxide ring chemoselectively in the presence of other functionalities that are even less reactive. clockss.org

Transition metal catalysis offers powerful methods for controlling the regioselectivity of epoxide ring-opening reactions. A rhodium-catalyzed approach has been described for the highly regioselective ring-opening of vinyl epoxides using the Et₃N·3HF reagent to form allylic fluorohydrins. rsc.org This reaction, catalyzed by Rh(COD)₂BF₄, proceeds at room temperature and provides the 1,2-addition product with excellent regioselectivity. rsc.org While the specific application to this compound is not detailed, the principle can be extended. In such a case, the fluoride (B91410) nucleophile would be directed by the rhodium catalyst. Mechanistic studies on similar systems show that the reaction occurs with an inversion of stereochemistry, consistent with an SN2-type attack. rsc.org The development of catalytic asymmetric methods for nucleophilic fluorination is of significant interest, as it provides access to valuable chiral building blocks from inexpensive fluoride sources. ucla.edu

Reduction with Metal Hydrides (e.g., Sodium Borohydride)

Acid-Catalyzed Rearrangement of Oxiranes

In the presence of acid catalysts, epoxides can undergo rearrangement to form carbonyl compounds. rsc.org This transformation involves the protonation of the epoxide oxygen, which makes it a better leaving group and facilitates the cleavage of a carbon-oxygen bond. libretexts.org The resulting intermediate can then undergo a hydride or alkyl/aryl shift to yield an aldehyde or a ketone.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides into carbonyl compounds. rsc.org The reaction is particularly relevant for aryl-substituted epoxides. For instance, the treatment of epoxides with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can promote this rearrangement. rsc.org In the case of this compound, an acid-catalyzed rearrangement would be expected to produce 2-(3-bromophenyl)acetaldehyde. This occurs via a mechanism involving protonation of the epoxide oxygen, followed by cleavage of the C-O bond at the more substituted benzylic position to form a more stable secondary carbocation. A subsequent 1,2-hydride shift then yields the aldehyde product.

Table 2: Meinwald Rearrangement of Aryl Epoxides

| Epoxide Substrate | Acid Catalyst | Rearrangement Product |

|---|---|---|

| 2-Phenyloxirane | Lewis Acid (e.g., BF₃·OEt₂) | Phenylacetaldehyde |

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | (3-Bromophenyl)acetaldehyde |

This table shows the expected carbonyl products from the Meinwald rearrangement of aryl epoxides.

This rearrangement pathway has been utilized in tandem reactions. For example, 3-aryloxirane-2-carbonitriles undergo a BF₃·OEt₂-promoted Meinwald rearrangement to form arylacetyl cyanides, which can then be trapped by nucleophiles. rsc.org Similarly, a novel cascade reaction of 3-(2-nitrophenyl)-oxirane-2-carboxamides is initiated by a classical Meinwald rearrangement. rsc.org These examples underscore the synthetic importance of this acid-catalyzed transformation for aryl epoxides.

Enzyme-Catalyzed Epoxide Ring-Opening Mechanisms

The enzymatic ring-opening of epoxides is a key strategy for the production of chiral compounds, and enzymes such as epoxide hydrolases (EHs) and haloalcohol dehalogenases (HHDHs) are pivotal in these transformations. nih.gov For styrene (B11656) oxide and its derivatives, which are structural analogs of this compound, these enzymatic reactions have been well-documented.

Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to the corresponding vicinal diols. nih.gov The mechanism of most EHs involves an α/β-hydrolase fold and a catalytic triad, typically composed of aspartate, histidine, and another acidic residue (aspartate or glutamate). nih.gov The reaction proceeds through a two-step mechanism. First, the catalytic nucleophile, an aspartate residue, attacks one of the epoxide carbons, leading to the formation of a covalent ester intermediate. This is followed by the hydrolysis of this intermediate by a water molecule, which is activated by a charge-relay system involving the histidine and the other acidic residue. nih.gov In the case of styrene oxide, this enzymatic hydrolysis is rapid and can serve as a detoxification pathway for potentially genotoxic epoxides. nih.gov The kinetic resolution of racemic epoxides can also be achieved through this enzymatic hydrolysis, yielding enantioenriched epoxides and diols. nih.govresearchgate.nettno.nl

Haloalcohol dehalogenases (HHDHs) can also catalyze the ring-opening of epoxides, but they can utilize a broader range of nucleophiles beyond water, such as azide (B81097), cyanide, and nitrite. rsc.org Interestingly, the regioselectivity of HHDH-catalyzed ring-opening can differ from that of non-enzymatic reactions. For instance, the HheG enzyme from Ilumatobacter coccineus has been shown to exhibit excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives, producing 2-azido-2-aryl-1-ols. rsc.org This is in contrast to other HHDHs that typically yield the β-azido alcohol. rsc.org This enzyme-controlled regioselectivity provides a powerful tool for the synthesis of specific isomers that are difficult to obtain through conventional chemical methods.

Derivatization Strategies for the Oxirane Ring

The high reactivity of the strained oxirane ring in this compound allows for a wide array of derivatization strategies through nucleophilic ring-opening reactions. These reactions can be performed under both acidic and basic conditions and with a variety of nucleophiles, leading to a diverse range of functionalized products.

A common derivatization involves the use of nitrogen-based nucleophiles, such as amines, to produce valuable β-amino alcohols. The synthesis of these compounds can be achieved through direct reaction of the epoxide with an amine. The regioselectivity of this reaction is dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com

Another important derivatization is the introduction of an azido (B1232118) group, which can be subsequently transformed into other functionalities. For example, the reaction of an epoxide with sodium azide can yield an azido alcohol. This transformation is analogous to the synthesis of 2-azidoethanol (B47996) from 2-bromoethanol (B42945) and sodium azide. rsc.orgchemicalbook.comchemicalbook.com The resulting 1-(3-bromophenyl)-2-azidoethanol can then be reduced to the corresponding amino alcohol or participate in cycloaddition reactions.

Chemoenzymatic strategies can also be employed for the synthesis of more complex derivatives like amino-diols. nih.gov These multi-step processes combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to build complex molecules with high stereocontrol.

Reactivity of the Bromophenyl Moiety in Conjunction with the Oxirane Functionality

The bromophenyl moiety of this compound provides a handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are particularly powerful tools for this purpose. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used for the synthesis of biaryls and has a broad substrate scope. nih.gov The bromophenyl group of this compound can act as the organohalide component in a Suzuki coupling, allowing for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the phenyl ring. The compatibility of the epoxide ring under the basic reaction conditions of the Suzuki coupling is a key consideration in designing such a synthetic route.

The Heck reaction, on the other hand, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. masterorganicchemistry.comwikipedia.orgbeilstein-journals.orgnih.gov This reaction provides a method for the vinylation of the bromophenyl ring of this compound. The choice of catalyst, base, and solvent is crucial for the success of the Heck reaction, and the presence of the epoxide functionality may influence the reaction outcome. beilstein-journals.org

Tandem reactions that involve both the oxirane ring and the bromophenyl moiety can lead to the rapid construction of complex molecular architectures. For instance, a sequence involving a Heck reaction on the bromophenyl group followed by a nucleophilic ring-opening of the epoxide could be a powerful strategy for the synthesis of highly functionalized molecules. The interplay between the reactivity of the epoxide and the bromophenyl group opens up a wide range of possibilities for the use of this compound as a versatile synthetic intermediate.

Spectroscopic Characterization and Structural Elucidation of 2 3 Bromophenyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 2-(3-bromophenyl)oxirane (B143765), both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in piecing together its chemical framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, the protons on the oxirane ring and the aromatic ring exhibit characteristic chemical shifts and coupling patterns.

The protons of the oxirane ring typically appear as a set of multiplets due to their diastereotopic nature and coupling to each other as well as to the benzylic proton. The benzylic proton, directly attached to the carbon bearing the aromatic ring, will also show a distinct signal. The aromatic protons on the 3-bromophenyl group will present as a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants (J values) are crucial for determining the substitution pattern on the benzene (B151609) ring.

For instance, in a related compound, 3-(4-bromophenyl)oxirane-2-carbonitrile, the trans-isomer shows the oxirane protons as doublets at 4.26 ppm and 3.38 ppm with a small coupling constant (J = 1.6 Hz). rsc.org The cis-isomer displays its oxirane protons at 4.22 ppm and 3.79 ppm with a larger coupling constant (J = 3.6 Hz). rsc.org These differences in coupling constants are characteristic and allow for the assignment of stereochemistry.

A general representation of the expected ¹H NMR data for this compound is provided in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxirane CH | Multiplet | ||

| Oxirane CH₂ | Multiplet | ||

| Aromatic CH | 7.0 - 7.6 | Multiplet |

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.comlibretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. libretexts.org

The carbons of the oxirane ring are expected to resonate in the range of 40-60 ppm. The carbon atom bonded to the bromine (C-Br) will have its chemical shift influenced by the "heavy atom effect," which can cause a shift to a lower frequency. organicchemistrydata.org The other aromatic carbons will appear in the typical aromatic region of 120-140 ppm. Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. oregonstate.edu

For the related 3-(4-bromophenyl)oxirane-2-carbonitrile, the ¹³C NMR data for the trans-isomer shows the oxirane carbons at 57.9 and 44.5 ppm, while the aromatic carbons appear at 132.2, 131.8, 127.3, and 124.0 ppm. rsc.org The cis-isomer exhibits its oxirane carbons at 57.2 and 45.0 ppm, with aromatic signals at 131.9, 130.4, 127.9, and 124.0 ppm. rsc.org

A table summarizing the anticipated ¹³C NMR chemical shifts for this compound is presented below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Oxirane CH | 50 - 60 |

| Oxirane CH₂ | 45 - 55 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 125 - 135 |

| Aromatic C (quaternary) | 138 - 142 |

Note: The exact chemical shifts are dependent on the solvent and measurement conditions.

Application of Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.comyoutube.com For this compound, COSY would be used to identify which oxirane protons are coupled and to trace the connectivity within the aromatic spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. researchgate.netyoutube.com An HSQC spectrum would definitively link each proton signal to the carbon it is attached to, for example, confirming the assignments of the oxirane and aromatic CH groups. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the benzylic proton and the aromatic carbons would confirm the connection of the oxirane ring to the bromophenyl group.

These advanced techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. For this compound (C₈H₇BrO), HRMS would confirm the presence and number of bromine, carbon, hydrogen, and oxygen atoms by matching the experimentally determined mass to the calculated exact mass. For example, the predicted monoisotopic mass of this compound is 197.96803 Da. uni.lu HRMS is also used to confirm the identity of reaction products in syntheses involving this compound derivatives. rsc.org

| Ion | Calculated m/z | Found m/z | Elemental Composition |

| [M+H]⁺ | 198.97531 | - | C₈H₈BrO |

| [M+Na]⁺ | 220.95725 | - | C₈H₇BrNaO |

Data sourced from predicted values. Actual found values would be determined experimentally. uni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry. youtube.com In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com While often used for large molecules like polymers and proteins, MALDI-TOF (Time-of-Flight) MS can also be applied to the analysis of smaller organic molecules. researchgate.netnih.govplos.orgnih.gov

For this compound, MALDI-TOF could be used to determine its molecular weight. The resulting spectrum would ideally show a prominent peak corresponding to the molecular ion, likely adducted with a cation from the matrix or added salt (e.g., [M+Na]⁺ or [M+K]⁺). The isotopic pattern of the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). This technique is particularly useful for analyzing reaction mixtures or for the characterization of derivatives where other ionization methods might cause significant fragmentation.

Infrared (IR) Spectroscopy

The key to IR spectral interpretation is the correlation of absorption bands with specific molecular vibrations. wiley.com In the case of this compound and its derivatives, the spectrum is dominated by features arising from the oxirane ring, the substituted benzene ring, and the carbon-bromine bond.

General characteristic absorption bands for aryl-substituted oxiranes include:

Oxirane Ring Vibrations : The epoxy group itself gives rise to several characteristic bands. A notable absorption, often referred to as the C-O-C symmetric stretch or a ring "breathing" mode, typically appears in the 1280-1230 cm⁻¹ region. Asymmetric C-O-C stretching can be found near 950-810 cm⁻¹, and a C-H stretching of the ring protons is observed above 3000 cm⁻¹. The presence of the oxirane ring can also be confirmed by peaks in the 890–820 cm⁻¹ range. wiley.comresearchgate.net

Aromatic Ring Vibrations : The bromophenyl group exhibits C-H stretching vibrations for the aromatic protons, which are typically seen in the 3100-3000 cm⁻¹ region. Carbon-carbon stretching vibrations within the aromatic ring produce a set of characteristic sharp absorptions in the 1600-1450 cm⁻¹ range.

Substitution Pattern : The pattern of substitution on the benzene ring (in this case, meta-substitution) influences the positions of overtone and combination bands in the 2000-1600 cm⁻¹ region and, more diagnostically, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

C-Br Vibration : The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the mid-infrared spectrum, typically between 680 and 515 cm⁻¹.

The following table summarizes the expected IR absorption bands for a compound like this compound based on established spectral correlations for epoxides and substituted aromatics.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| Oxirane C-H | Stretching | ~3050 | Variable |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |

| Oxirane C-O-C | Symmetric Stretch | 1280 - 1230 | Strong |

| Oxirane C-O-C | Asymmetric Stretch | 950 - 810 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic (meta) | 900 - 675 | Strong |

| C-Br | Stretching | 680 - 515 | Medium to Strong |

This table is generated based on general spectroscopic principles for functional groups. wiley.comresearchgate.net

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. rsc.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a detailed model of the molecular structure, including bond lengths, bond angles, and the spatial relationship between molecules. rsc.org

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

While a specific crystallographic study for this compound was not found, detailed analyses of closely related derivatives provide significant insight into the structural characteristics of this class of compounds. A notable example is the single-crystal X-ray diffraction study of 2,3-Bis(2-nitrophenyl)oxirane. sphinxsai.com

The study of 2,3-Bis(2-nitrophenyl)oxirane revealed that it crystallizes in the monoclinic system with the space group P21/c. sphinxsai.com The asymmetric unit contains one molecule of the compound. The precise dimensions of the unit cell and other crystallographic parameters were determined, providing a complete picture of the crystal lattice. sphinxsai.com

Crystallographic Data for 2,3-Bis(2-nitrophenyl)oxirane

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | sphinxsai.com |

| Space Group | P21/c | sphinxsai.com |

| a (Å) | 7.936 (1) | sphinxsai.com |

| b (Å) | 22.815 (3) | sphinxsai.com |

| c (Å) | 7.0437 (9) | sphinxsai.com |

| β (°) | 94.484 (8) | sphinxsai.com |

| Volume (ų) | 1270.0 (3) | sphinxsai.com |

This data provides a foundational understanding of how aryl-substituted oxiranes pack in the solid state. sphinxsai.com

The analysis provides exact bond lengths and angles, confirming the strained three-membered oxirane ring structure fused to the aromatic systems. Such studies are crucial for understanding structure-property relationships. rsc.org

Intermolecular Interactions and Conformational Analysis in the Solid State

The solid-state structure of molecular crystals is governed by a network of intermolecular interactions that dictate the packing arrangement and conformation of the molecules. cardiff.ac.uk In the case of this compound derivatives, interactions such as hydrogen bonds, halogen bonds, and van der Waals forces are expected to play a crucial role.

In the crystal structure of 2,3-Bis(2-nitrophenyl)oxirane, the packing is stabilized primarily by a network of weak C-H···O intermolecular hydrogen bonds. sphinxsai.com These interactions link the molecules into a stable three-dimensional architecture. The analysis of these non-covalent interactions is essential for crystal engineering, as they influence the material's physical properties. cardiff.ac.uk

Theoretical and Computational Studies on 2 3 Bromophenyl Oxirane

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for examining the molecular structure and electronic characteristics of 2-(3-Bromophenyl)oxirane (B143765).

Geometrical Optimization and Electronic Structure Analysis

Theoretical calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of molecules, including bond lengths and angles. ajchem-a.com For similar phenyl-containing compounds, optimized bond lengths in the phenyl ring are typically calculated to be in the range of 1.386 to 1.403 Å, with C-H bond lengths around 1.083–1.084 Å. ajchem-a.com The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comnih.govnih.gov Different DFT functionals can be optimized for predicting proton and carbon chemical shifts, respectively. idc-online.com The correlation between computed and experimental chemical shifts is a key measure of the accuracy of the functional. idc-online.com For instance, studies have shown that specifically developed functionals can achieve high correlation coefficients, indicating a good agreement between theoretical predictions and experimental data. idc-online.com Machine learning and deep learning algorithms, such as Graph Neural Networks (GNNs), are also emerging as powerful tools for the accurate prediction of ¹H NMR chemical shifts, sometimes outperforming traditional methods. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net FMO analysis can explain how substitutions on a molecule, such as the introduction of a bromine atom, can alter the band gap and influence the molecule's electronic properties and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.netmdpi.comwalisongo.ac.id These maps illustrate the electrostatic potential, with different colors representing regions of varying electron density. researchgate.net Red areas typically indicate electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. researchgate.netwalisongo.ac.id MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and in identifying the most likely sites for chemical reactions. ajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. cnr.itekb.eg This approach calculates the excitation energies and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. cnr.itmdpi.comresearchgate.net TD-DFT calculations can be performed with various functionals and basis sets to simulate the absorption spectra in different solvents. ekb.eg The accuracy of TD-DFT predictions can be benchmarked against experimental data, and the method has been shown to reproduce experimental trends in absorption spectra for a variety of organic molecules. cnr.itmdpi.com

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive search of scientific databases and chemical literature did not yield any studies that have performed a Hirshfeld surface analysis for this compound. This type of analysis is a powerful tool for investigating intermolecular interactions in the crystalline state by partitioning the crystal space into regions associated with individual molecules.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to provide quantitative insights into the various close contacts between atoms of neighboring molecules. Typically, for bromo-organic compounds, the most significant intermolecular interactions revealed by this method include:

Br···H/H···Br contacts: These are crucial dipole-dipole and weak hydrogen bonding interactions that often play a significant role in the crystal packing of brominated compounds.

O···H/H···O contacts: Interactions involving the oxygen atom of the oxirane ring are also anticipated.

Without a published crystal structure and the corresponding Hirshfeld analysis, it is not possible to provide specific data, such as the percentage contributions of these interactions or to visualize the d_norm surfaces and fingerprint plots for this compound.

Statistical Validation Methods for Computational Data (e.g., Mean Absolute Error (MAE), CP3, DP4 Probabilities)

There is no specific application of statistical validation methods such as Mean Absolute Error (MAE), CP3, or DP4 probabilities reported in the literature for this compound. These methods are vital for assessing the accuracy of computational predictions, particularly in determining the correct stereoisomer of a molecule.

DP4 (and its improved version, DP4+) probability analysis , for instance, is a widely used method for assigning the stereochemistry of flexible molecules by comparing experimentally measured NMR chemical shifts with values calculated using density functional theory (DFT). acs.orgacs.orgrsc.org For a chiral molecule like this compound, a DP4 analysis would involve:

Calculating the NMR chemical shifts for all possible stereoisomers.

Comparing these calculated shifts with the experimental NMR data.

Using a statistical algorithm to determine the probability of each isomer being the correct one.

While the methodology for such an analysis on epoxides is well-established, the actual computational study and the resulting probabilities for this compound have not been documented in published research. acs.org Similarly, metrics like Mean Absolute Error (MAE) , which would quantify the average difference between calculated and experimental parameters, are not available for this specific compound.

Applications of 2 3 Bromophenyl Oxirane As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Compounds

The primary value of 2-(3-Bromophenyl)oxirane (B143765) lies in its function as a reactive intermediate. cymitquimica.com The strained epoxide ring is highly susceptible to ring-opening upon reaction with a wide array of nucleophiles. This reaction creates a 1,2-difunctionalized product, typically an alcohol at the carbon adjacent to the phenyl ring and a new bond at the terminal carbon of the original epoxide. This predictable reactivity allows chemists to introduce a specific 2-hydroxy-1-(3-bromophenyl)ethyl moiety into a target molecule. The presence of the bromine atom on the phenyl ring provides an additional synthetic handle, which can be used for subsequent cross-coupling reactions (like Suzuki or Heck reactions) to build even greater molecular complexity. This dual functionality makes it an important raw material for constructing elaborate molecular architectures. lookchem.com

Role in Pharmaceutical Synthesis and Drug Intermediate Development

This compound has been identified as a significant intermediate in the development of new therapeutic agents. Research has highlighted its potential as a precursor for neuropharmacological agents. cymitquimica.com Notably, it is described as a structural analog and a strain of the well-known anticonvulsant drug carbamazepine, suggesting its use in synthesizing derivatives or analogs for neurological disorders. cymitquimica.com

The epoxide group can also serve as a surrogate for other functional groups, such as a sulfinyl group, in drug design. cymitquimica.com Furthermore, deuterated versions of this compound are employed in metabolic studies to track the fate of drug molecules, such as dopamine, within biological systems. cymitquimica.com The general utility of oxiranes in creating biologically active compounds underscores their importance in medicinal chemistry.

Utilization in Agrochemical Research

While pyrazole (B372694) derivatives, which can be synthesized from various heterocyclic precursors, are widely used in agrochemicals as fungicides, insecticides, and herbicides, specific research detailing the direct use of this compound in agrochemical synthesis is not prominently documented in the available literature. nih.gov However, the inherent reactivity of the oxirane ring makes it a plausible building block for creating complex structures that could be investigated for agrochemical activity. For instance, other substituted bromophenyl oxiranes have been explored as antimicrobial additives in industrial applications, demonstrating the potential for this class of compounds to exhibit bioactivity.

Building Block for Fine Chemical Synthesis

This compound is recognized as a valuable building block in the production of fine chemicals. lookchem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications. This compound is supplied by manufacturers for use as an intermediate in the synthesis of high-quality specialty chemicals, which can include materials for electronics, such as OLED intermediates. lookchem.com Its utility as a precursor for pharmaceuticals and other complex organic molecules places it firmly within the category of a fine chemical intermediate.

Intermediate in the Formation of Heterocyclic Scaffolds

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. The electrophilic nature of this compound makes it a candidate for reactions with binucleophilic species to form heterocyclic structures.

The synthesis of spiro compounds, where two rings share a single atom, is of significant interest in drug discovery. While no direct synthesis of a spiropyrazole-oxirane derivative using this compound as a starting material is explicitly detailed, the general chemistry of both pyrazoles and oxiranes provides a basis for this potential application. For example, established synthetic routes create spiro epoxide-pyrazol-3-ones by reacting pyrazole-4,5-diones with phenacyl bromides. x-mol.comsemanticscholar.org Another relevant strategy involves the alkylation of a pyrazole nucleus with an oxirane-containing fragment, which then undergoes further reactions. nih.gov This latter approach, using a nucleophilic pyrazole to open the epoxide ring of a compound like this compound, could theoretically lead to intermediates that are then cyclized to form novel pyrazole-containing heterocycles.

The synthesis of furan (B31954) rings, another important heterocyclic motif, can be achieved through various pathways. Although specific examples employing this compound were not found, the general reactivity of epoxides is relevant. One established method involves the ring expansion of alkynic oxiranes to form furans. This suggests a potential, albeit multi-step, pathway where this compound could first be converted to an alkynyl epoxide, which would then undergo cycloisomerization to yield a substituted furan. However, more direct methods for furan synthesis are typically employed.

Preparation of Benzoxazolone Derivatives

The versatile chemical reactivity of the epoxide ring in this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds, including benzoxazolone derivatives. While direct synthesis routes starting from this compound for specific benzoxazolone derivatives are not extensively detailed in the provided research, the general synthetic strategies for related structures highlight its potential application. The synthesis of benzoxazolone derivatives often involves the reaction of an appropriate precursor with a reagent that can introduce a side chain. For instance, in the synthesis of certain benzoxazolone derivatives with analgesic and anti-inflammatory activities, a key step involves the reaction of a benzoxazolone core with a substituted benzoylmethyl halide. nih.gov

A general strategy for synthesizing complex molecules, including those with a benzoxazolone core, involves the opening of an aryloxirane ring. researchgate.net This approach allows for the introduction of various functional groups. For example, the reaction of phenyloxiranes with benzylpiperidines leads to the formation of β-aminoalcohols, which are key intermediates in the synthesis of more complex molecules. researchgate.net This same principle can be applied to this compound, where the oxirane ring can be opened by a suitable nucleophile, leading to an intermediate that can be further cyclized to form a benzoxazolone ring or a related heterocyclic system. The synthesis of various benzoxazinone (B8607429) and benzoxazolone derivatives has been a subject of significant research due to their potential pharmacological activities. neu.edu.trbohrium.com

Investigations into Enzyme-Substrate Interactions in Biological Research

This compound and structurally related epoxides are instrumental in studying enzyme-substrate interactions, particularly for a class of enzymes known as epoxide hydrolases. Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, converting them from anti-inflammatory agents to less active pro-inflammatory diols. nih.gov Consequently, inhibiting sEH is a therapeutic strategy for managing inflammatory diseases. nih.gov

The interaction of various compounds with sEH is a significant area of research. For example, studies have evaluated the inhibitory activity of quaternary isoquinoline (B145761) alkaloids on sEH. medcrop.or.krnih.gov These investigations utilize substrates that mimic the natural substrates of sEH to quantify the inhibitory potency of test compounds. The inhibitory activity is often determined by measuring the reduction in the conversion of a fluorescent substrate by the enzyme in the presence of the inhibitor. medcrop.or.krsigmaaldrich.com

The data from such studies, including IC50 values and the mode of inhibition, provide valuable insights into the enzyme-substrate and enzyme-inhibitor interactions. For instance, the inhibitory activities of palmatine, berberine, and jatrorrhizine (B191652) on sEH have been determined, revealing their potential as non-competitive inhibitors. medcrop.or.kr

Table 1: Inhibitory Activity of Selected Compounds on Soluble Epoxide Hydrolase (sEH)

| Compound | IC50 Value (µM) | Binding Mode (Ki, µM) |

|---|---|---|

| Palmatine | 29.6 ± 0.5 | Non-competitive (26.7) |

| Berberine | 33.4 ± 0.8 | Non-competitive (46.8) |

| Jatrorrhizine | 27.3 ± 0.4 | Non-competitive (44.5) |

Data sourced from Kim et al. medcrop.or.kr

These studies on enzyme inhibition are crucial for understanding the structural requirements for potent and selective inhibitors. The insights gained from the interaction of epoxide-containing compounds with enzymes like sEH aid in the design of new therapeutic agents. nih.gov Furthermore, the binding interactions of ligands with receptors and enzymes are studied to elucidate structure-activity relationships, as demonstrated in the investigation of substituted benzo[d]oxazol-2(3H)-one derivatives with sigma receptors. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromophenyl)oxirane, and how do reaction conditions influence yield?

- Methodology : The compound is commonly synthesized via epoxidation of 3-bromostyrene using peracids (e.g., mCPBA) or transition metal catalysts. The electron-withdrawing bromine substituent on the phenyl ring modulates reactivity, requiring optimization of solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature. Epoxidation stereochemistry may vary with the choice of oxidizing agent, as seen in analogous styrene oxide syntheses .

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies regiochemistry and purity, with the epoxide protons typically appearing as doublets of doublets (δ 3.1–4.2 ppm). High-Performance Liquid Chromatography (HPLC) quantifies enantiomeric excess for chiral variants. Single-crystal X-ray diffraction, as demonstrated for the isostructural compound 3-(2-bromophenyl)-N-phenyloxirane-2-carboxamide, resolves absolute stereochemistry and bond angles (e.g., orthorhombic crystal system with a = 6.6610 Å, b = 10.0343 Å, c = 20.2433 Å) .

Q. How does the bromine substituent influence the compound’s reactivity in ring-opening reactions?

- Methodology : The electron-withdrawing bromine enhances electrophilicity at the epoxide carbons, facilitating nucleophilic attacks. For example, in acid-catalyzed ring-opening, regioselectivity can be probed using amines or thiols. Comparative studies with non-halogenated analogs (e.g., styrene oxide) reveal accelerated reaction kinetics, as quantified by Arrhenius plots .

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis of this compound, and what are the limitations?

- Methodology : Asymmetric epoxidation using chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic methods (e.g., epoxide hydrolases) can yield enantiomerically pure product. However, steric hindrance from the bromine substituent may reduce enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism validates ee, as demonstrated for (R)- and (S)-configured analogs in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.